molecular formula C13H24N2O2 B3008406 tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1823269-45-9

tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B3008406
CAS No.: 1823269-45-9
M. Wt: 240.347
InChI Key: ZVJHYQSIDJVEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1823269-45-9) is a high-value spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group. With a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, this compound is characterized by its unique spiro[4.4]nonane scaffold, which provides structural rigidity and three-dimensionality, making it a versatile intermediate in medicinal chemistry and drug discovery . This compound is of significant interest in pharmaceutical research, particularly in the synthesis of novel arginase inhibitors. Arginase is a manganese-containing metalloenzyme that plays a key role in the urea cycle and is an emerging therapeutic target in immuno-oncology and inflammatory diseases . The 7-amino functional group on the spirocyclic framework allows for further synthetic elaboration to create potent molecules that can chelate the manganese ions in the enzyme's active site. Research indicates that structurally related inhibitors, such as CB-1158 (numidargistat) and OATD-02, have demonstrated promising in vivo antitumor capacity by modulating the immunosuppressive tumor microenvironment . Thus, this amino-functionalized spirocyclic scaffold serves as a critical precursor for developing new chemical entities aimed at arginase-related pathways in cancer, cardiovascular, and neurodegenerative diseases. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, referring to the associated Safety Data Sheet for proper handling, storage (recommended at 2-8°C in a sealed, dry environment), and disposal information .

Properties

IUPAC Name

tert-butyl 8-amino-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(15)7-5-10(14)9-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJHYQSIDJVEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823269-45-9
Record name tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process is also scaled up, often involving crystallization or distillation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity :
Research has indicated that compounds with similar spirocyclic structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine. Tert-butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate may exhibit similar properties, making it a candidate for further pharmacological studies.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of spirocyclic compounds that demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant activity. The structural similarity to this compound warrants investigation into its pharmacodynamics and pharmacokinetics .

Organic Synthesis

Building Block for Complex Molecules :
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including amide formation and alkylation.

Data Table: Synthetic Applications

Reaction TypeConditionsProduct Type
Amide FormationAcid chloride + amineAmides with enhanced stability
AlkylationAlkyl halide + baseAlkylated derivatives
CyclizationHeat or catalystNovel spirocyclic compounds

Material Science

Polymer Chemistry :
The compound can be utilized in the development of new polymeric materials due to its ability to form cross-links through its amino and carboxylate functionalities. This property is crucial for enhancing the mechanical properties of polymers.

Case Study : Research conducted on spirocyclic compounds in polymer formulations has shown improved thermal stability and mechanical strength. This compound could provide similar enhancements when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

tert-Butyl 4-Amino-1-azaspiro[4.4]nonane-1-carboxylate
  • Structure: Amino group at C4 instead of C7 .
  • Properties : Similar molecular weight (240.34 g/mol) but distinct reactivity due to altered steric and electronic environments.
  • Synthesis : Available in high purity (≥97%) via methods involving Boc protection and spirocyclization .
tert-Butyl 6-Methyl-1-azaspiro[4.4]nonane-1-carboxylate
  • Structure : Methyl group at C6 .
  • Synthesis : Prepared via Pd-catalyzed cyclization (60% yield, clear oil) using pentane/Et₂O solvent .
  • Impact: Methyl substitution reduces polarity compared to amino derivatives, influencing solubility and interaction with biological targets.

Heteroatom Replacements

tert-Butyl 7-Thia-1-azaspiro[4.4]nonane-1-carboxylate
  • Structure: Sulfur replaces the amino group at C7, forming a thia analog .
  • Properties: Higher molecular weight (C₁₂H₂₁NO₂S; 255.36 g/mol) and distinct NMR profiles (e.g., δH 3.84 ppm for sulfur-proximal protons) .
  • Applications : Sulfur enhances rigidity and may improve metabolic stability in drug candidates.
tert-Butyl 7-Thia-1-azaspiro[4.4]nonane-1-carboxylate 7,7-Dioxide
  • Structure : Sulfone derivative of the thia analog .
  • Properties : White powder (mp 76–77°C), 94% yield via oxidation.
  • Relevance : Sulfone groups are electron-withdrawing, altering reactivity in nucleophilic substitutions .

Spiro Ring System Modifications

tert-Butyl 7-Amino-1-azaspiro[3.5]nonane-1-carboxylate
  • Structure : Spiro[3.5] system (five- and three-membered rings) vs. [4.4] .
  • Sold as an oxalic acid salt (CAS 2940964-16-7) for improved stability .
tert-Butyl (S)-2,7-Diazaspiro[4.4]nonane-2-carboxylate
  • Structure : Additional nitrogen in the spiro system (2,7-diaza) .
  • Impact : Increased hydrogen-bonding capacity and basicity, useful in catalyst design .

Functional Group Variations

tert-Butyl 7-Hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
  • Structure : Hydroxyl group at C7 .
  • Properties : Polar functional group enhances solubility (MW 241.33 g/mol) .
tert-Butyl 1-Oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Structure : Ketone and diaza moieties .
  • Hazards : Classified with skin/eye irritation risks (H315, H319) .

Comparative Data Table

Compound Name Spiro System Substituent/Heteroatom Molecular Formula MW (g/mol) Physical State Yield (%) Key Applications Reference ID
tert-Butyl 7-Amino-1-azaspiro[4.4]nonane-1-carboxylate [4.4] C7-NH₂ C₁₃H₂₄N₂O₂ 240.34 Powder/Oil N/A Pharmaceutical intermediates
tert-Butyl 4-Amino-1-azaspiro[4.4]nonane-1-carboxylate [4.4] C4-NH₂ C₁₃H₂₄N₂O₂ 240.34 Powder N/A Stereochemical synthesis
tert-Butyl 7-Thia-1-azaspiro[4.4]nonane-1-carboxylate [4.4] C7-S C₁₂H₂₁NO₂S 255.36 White powder 78 Metabolic stabilization
tert-Butyl (S)-2,7-Diazaspiro[4.4]nonane-2-carboxylate [4.4] 2,7-N C₁₂H₂₁N₂O₂ 225.31 Oil N/A Catalyst design
tert-Butyl 7-Amino-1-azaspiro[3.5]nonane-1-carboxylate [3.5] C7-NH₂ C₁₃H₂₄N₂O₂ 240.34 Oxalic acid salt 60 Salt forms for stability

Key Findings and Implications

  • Positional Isomerism: Amino group position (C4 vs. C7) significantly alters electronic environments, impacting reactivity in coupling reactions .
  • Heteroatom Effects : Sulfur and sulfone derivatives enhance rigidity and metabolic stability, while diaza systems broaden hydrogen-bonding applications .
  • Spiro Ring Size : Smaller spiro[3.5] systems introduce strain, increasing reactivity but requiring stabilization via salt formation .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of tert-Butyl 7-amino-1-azaspiro[4.4]nonane-1-carboxylate, given its spirocyclic structure?

  • Methodology : Utilize multi-step protocols involving Boc protection/deprotection to stabilize reactive intermediates. For spirocyclic systems, intramolecular cyclization via SNAr (nucleophilic aromatic substitution) or reductive amination is effective . Monitor reaction progress using HPLC or LC-MS, and optimize solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency. Crystallization in non-polar solvents (e.g., hexane/EtOAc mixtures) can improve purity .

Q. How can researchers address discrepancies in reported toxicity data for this compound?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or LDH release) using mammalian cell lines (e.g., HEK293 or HepG2) to validate acute toxicity. Cross-reference SDS hazard classifications (e.g., H302 for oral toxicity) with experimental data . If SDS data are incomplete, apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints .

Q. What analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

  • Methodology :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times against commercial standards .
  • Stereochemistry : Employ chiral GC/MS or X-ray crystallography (via SHELXL ) to resolve enantiomers. For rapid analysis, 2D NMR (COSY, NOESY) can identify spatial proton-proton interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting PARP-1 inhibition?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of PARP-1 (PDB: 4UND). Focus on the spirocyclic core’s ability to occupy the nicotinamide-binding pocket. Calculate binding free energies (MM/GBSA) and validate predictions with in vitro enzymatic assays (IC50 measurements) . Prioritize derivatives with electron-withdrawing substituents to enhance binding .

Q. What experimental approaches resolve conflicting crystallographic data for spirocyclic compounds?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise.
  • Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals. Cross-validate with WinGX/ORTEP for anisotropic displacement parameter analysis.
  • Validation : Check R-factor convergence (<5% discrepancy) and use PLATON to detect voids/disorder .

Q. How can researchers mitigate decomposition during long-term storage of this compound?

  • Methodology : Store under inert atmosphere (Ar/N2) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility. How should researchers determine optimal solvent systems?

  • Methodology :

  • Experimental : Perform a solvent screen (DMSO, EtOH, MeCN, H2O) using nephelometry to quantify solubility.
  • Computational : Apply Hansen Solubility Parameters (HSPiP software) to predict miscibility. Prioritize solvents with δD ≈ 18 MPa<sup>1/2</sup>, δP ≈ 5 MPa<sup>1/2</sup> .
  • Validation : Correlate experimental solubility with LogP predictions (e.g., ACD/Labs) to refine models .

Safety and Handling Best Practices

Q. What PPE and engineering controls are essential for handling this compound given incomplete SDS data?

  • Protocol :

  • PPE : Nitrile gloves (0.11 mm thickness), chemical-resistant lab coats, and ANSI Z87.1-compliant goggles.
  • Engineering : Use fume hoods with ≥100 fpm face velocity. Avoid recirculating ventilation to prevent aerosol accumulation .
  • Spill Management : Neutralize acidic/basic spills with vermiculite or Celite before disposal .

Structural and Functional Insights

Q. How does the spirocyclic architecture influence the compound’s pharmacokinetic properties?

  • Analysis : The rigid spiro core reduces conformational flexibility, enhancing metabolic stability (t1/2 ↑). Use PAMPA assays to measure passive permeability. LogD (pH 7.4) ≈ 1.5 suggests moderate blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.